![molecular formula C19H27N7O15P2 B3256616 [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate CAS No. 27380-19-4](/img/structure/B3256616.png)
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Vue d'ensemble
Description
The compound “[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule that plays a crucial role in various biochemical processes. This compound is a nucleotide, which is a building block of nucleic acids such as deoxyribonucleic acid and ribonucleic acid. Nucleotides are essential for storing and transmitting genetic information in living organisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes the following steps:
Formation of the sugar moiety: The sugar component, oxolan, is synthesized through a series of reactions involving the reduction of a suitable precursor.
Attachment of the base: The pyrimidine and purine bases are attached to the sugar moiety through glycosidic bonds. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the addition of the phosphate groups to the sugar-base conjugate. This is typically achieved using phosphorylating agents such as phosphoric acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. The process involves:
Large-scale synthesis of the sugar moiety: Using biocatalysts or chemical catalysts to enhance the efficiency of the reaction.
Automated attachment of bases: Employing automated synthesizers to attach the bases to the sugar moiety with high precision.
Efficient phosphorylation: Utilizing advanced techniques such as continuous flow reactors to achieve efficient phosphorylation.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form carbonyl compounds.
Reduction: The oxo groups in the bases can be reduced to form hydroxyl derivatives.
Substitution: The amino groups in the bases can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Carbonyl compounds formed from the oxidation of hydroxyl groups.
Reduced derivatives: Hydroxyl derivatives formed from the reduction of oxo groups.
Substituted derivatives: Various substituted amino derivatives formed from substitution reactions.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nucleotides and nucleic acids.
Biology: Plays a crucial role in the study of genetic information storage and transmission.
Medicine: Used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of diagnostic reagents and molecular biology tools.
Mécanisme D'action
The compound exerts its effects through various mechanisms, including:
Incorporation into nucleic acids: It is incorporated into nucleic acids during replication and transcription, affecting the synthesis of deoxyribonucleic acid and ribonucleic acid.
Inhibition of enzymes: It can inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase and RNA polymerase.
Interference with cellular processes: By affecting nucleic acid synthesis, it interferes with cellular processes such as cell division and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate: A similar nucleotide with a different base.
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate: Another nucleotide with a different sugar moiety.
Uniqueness
The uniqueness of the compound lies in its specific combination of bases and sugar moieties, which confer unique properties and biological activities. Its ability to interfere with nucleic acid synthesis makes it a valuable tool in scientific research and medicine.
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.C9H14N3O7P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t4-,6-,7-,10-;5-,6+,8+/m10/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHVXQBTLZZWHD-HTUCEEOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O15P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950074 | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol--9-(5-O-phosphonopentofuranosyl)-9H-purin-6-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27380-19-4 | |
| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol--9-(5-O-phosphonopentofuranosyl)-9H-purin-6-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







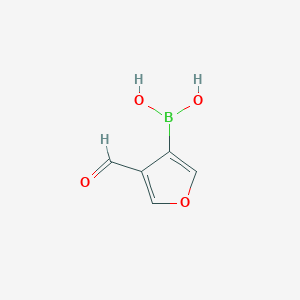
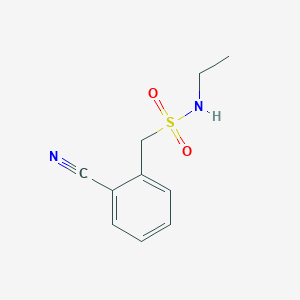

![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)
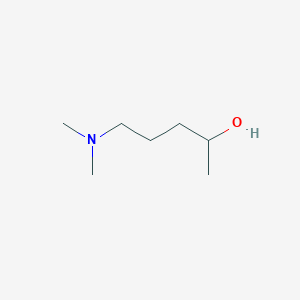
![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)
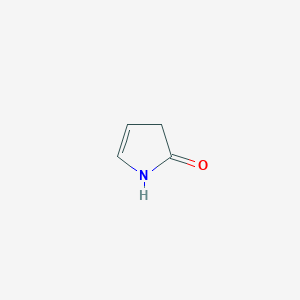
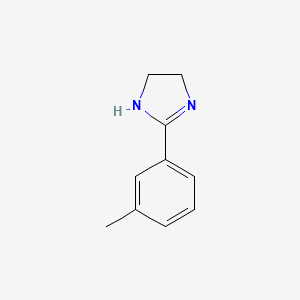
![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)
